molecular formula C14H14O4S B5724883 [2-(2,5-dimethoxyphenyl)-3-thienyl]acetic acid

[2-(2,5-dimethoxyphenyl)-3-thienyl]acetic acid

Cat. No. B5724883
M. Wt: 278.33 g/mol
InChI Key: ZXHLRCKDKIUPOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2,5-dimethoxyphenyl)-3-thienyl]acetic acid, also known as 2C-T-17, is a synthetic compound that belongs to the class of phenethylamines. It is a potent psychedelic drug that is known to produce a range of effects, including altered perception, mood, and cognition. The compound has been the subject of scientific research, where it has been studied for its potential applications in various fields, including medicine, chemistry, and neuroscience.

Mechanism of Action

The mechanism of action of [2-(2,5-dimethoxyphenyl)-3-thienyl]acetic acid is not fully understood, but it is believed to act primarily as a serotonin receptor agonist. Specifically, it is thought to bind to the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. The compound may also have effects on other neurotransmitter systems, such as dopamine and norepinephrine, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [2-(2,5-dimethoxyphenyl)-3-thienyl]acetic acid are complex and varied, and may depend on factors such as dose, route of administration, and individual differences in metabolism and sensitivity. Some of the reported effects of the compound include altered perception of time, space, and sensory stimuli, changes in mood and affect, and alterations in cognitive processes such as attention, memory, and decision-making. The compound may also have physiological effects, such as changes in heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

One advantage of [2-(2,5-dimethoxyphenyl)-3-thienyl]acetic acid for lab experiments is its potency and selectivity for the 5-HT2A receptor, which may allow for more precise manipulation of this receptor system. Additionally, the compound's unique chemical properties may make it useful for the development of new drugs and materials. However, there are also limitations to the use of [2-(2,5-dimethoxyphenyl)-3-thienyl]acetic acid in lab experiments, including its potential for toxicity and adverse effects, as well as the legal and ethical considerations surrounding its use.

Future Directions

There are several future directions for research on [2-(2,5-dimethoxyphenyl)-3-thienyl]acetic acid. One area of interest is the development of new drugs and materials based on the compound's unique chemical properties. Another area of research is the investigation of the compound's effects on the brain, which may provide insights into the neural mechanisms underlying perception, mood, and cognition. Additionally, further research is needed to understand the potential therapeutic applications of [2-(2,5-dimethoxyphenyl)-3-thienyl]acetic acid in the treatment of various psychiatric disorders. Finally, there is a need for continued research on the safety and toxicity of the compound, as well as the legal and ethical considerations surrounding its use.
In conclusion, [2-(2,5-dimethoxyphenyl)-3-thienyl]acetic acid is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields, including medicine, chemistry, and neuroscience. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to learn about [2-(2,5-dimethoxyphenyl)-3-thienyl]acetic acid, its unique properties and potential applications make it an intriguing subject for further study.

Synthesis Methods

The synthesis of [2-(2,5-dimethoxyphenyl)-3-thienyl]acetic acid involves several steps, including the preparation of the starting materials and the reaction conditions. The starting materials include 2,5-dimethoxybenzaldehyde, 3-thiophenemethanamine hydrochloride, and sodium cyanoborohydride. The reaction is carried out in the presence of a catalyst, such as palladium on carbon or Raney nickel, and a solvent, such as ethanol or methanol. The yield of the synthesis method is typically around 50-60%.

Scientific Research Applications

[2-(2,5-dimethoxyphenyl)-3-thienyl]acetic acid has been studied for its potential applications in various fields, including medicine, chemistry, and neuroscience. In medicine, the compound has been investigated for its potential use in the treatment of various psychiatric disorders, such as depression, anxiety, and post-traumatic stress disorder. In chemistry, [2-(2,5-dimethoxyphenyl)-3-thienyl]acetic acid has been studied for its unique chemical properties, which may have applications in the development of new drugs and materials. In neuroscience, the compound has been investigated for its effects on the brain, which may provide insights into the neural mechanisms underlying perception, mood, and cognition.

properties

IUPAC Name

2-[2-(2,5-dimethoxyphenyl)thiophen-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4S/c1-17-10-3-4-12(18-2)11(8-10)14-9(5-6-19-14)7-13(15)16/h3-6,8H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHLRCKDKIUPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=C(C=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2,5-Dimethoxyphenyl)thiophen-3-yl]acetic acid

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